3-(Butylsulfanyl)-1-phenylbutan-1-one
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Overview
Description
3-(Butylsulfanyl)-1-phenylbutan-1-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a phenylbutanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylsulfanyl)-1-phenylbutan-1-one typically involves the reaction of a butylthiol with a phenylbutanone precursor. One common method is the nucleophilic substitution reaction where butylthiol reacts with a halogenated phenylbutanone under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and advanced purification techniques such as distillation and chromatography ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-(Butylsulfanyl)-1-phenylbutan-1-one undergoes several types of chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the phenylbutanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The butylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different substituents replacing the butylsulfanyl group.
Scientific Research Applications
3-(Butylsulfanyl)-1-phenylbutan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Butylsulfanyl)-1-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The butylsulfanyl group can undergo oxidation-reduction reactions, influencing the redox state of cells. The phenylbutanone moiety can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methylsulfanyl)-1-phenylbutan-1-one
- 3-(Ethylsulfanyl)-1-phenylbutan-1-one
- 3-(Propylsulfanyl)-1-phenylbutan-1-one
Uniqueness
3-(Butylsulfanyl)-1-phenylbutan-1-one is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
706816-54-8 |
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Molecular Formula |
C14H20OS |
Molecular Weight |
236.37 g/mol |
IUPAC Name |
3-butylsulfanyl-1-phenylbutan-1-one |
InChI |
InChI=1S/C14H20OS/c1-3-4-10-16-12(2)11-14(15)13-8-6-5-7-9-13/h5-9,12H,3-4,10-11H2,1-2H3 |
InChI Key |
JIGWDMZIXLSLJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC(C)CC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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